Cas no 1477517-19-3 ((2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole)
(2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole Chemical and Physical Properties
Names and Identifiers
-
- (R,R)-iPr-BI-DIME
- (2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
- (2R,3R)-3-(tert-butyl)-4- (2,6-dimethoxyphenyl)-2- isopropyl-2,3- dihydrobenzo[d][1,3]oxaph osphole
- CJC51719
- CS-0034985
- D72421
- MFCD31630762
- (2R,3R)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-i-propyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (R,R)-iPr-BI-DIME
- (2R,3R)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-(propan-2-yl)-2,3-dihydro-1,3-benzoxaphosphole
- 1477517-19-3
-
- MDL: MFCD31630762
- Inchi: 1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26-/m1/s1
- InChI Key: AVUPKIFOTAYCAC-QFQXNSOFSA-N
- SMILES: [P@]1(C2C(C3C(=CC=CC=3OC)OC)=CC=CC=2O[C@H]1C(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 372.18543178g/mol
- Monoisotopic Mass: 372.18543178g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
- XLogP3: 5.3
(2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6235-500mg |
(2R,3R)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-i-propyl-2,3-dihydrobenzo[d][1,3]oxaphosphole,min.97%(R,R)-iPr-BI-DIME |
1477517-19-3 | min.97%(R,R)-iPr-BI-DIME | 500mg |
8379CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6235-100mg |
(2R,3R)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-i-propyl-2,3-dihydrobenzo[d][1,3]oxaphosphole,min.97%(R,R)-iPr-BI-DIME |
1477517-19-3 | min.97%(R,R)-iPr-BI-DIME | 100mg |
2094CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6235-25mg |
(2R,3R)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-i-propyl-2,3-dihydrobenzo[d][1,3]oxaphosphole,min.97%(R,R)-iPr-BI-DIME |
1477517-19-3 | min.97%(R,R)-iPr-BI-DIME | 25mg |
1111CNY | 2021-05-08 | |
| Chemenu | CM329720-100mg |
(2R,3R)-3-(tert-butyl)-4- (2,6-dimethoxyphenyl)-2- isopropyl-2,3- dihydrobenzo[d][1,3]oxaph osphole |
1477517-19-3 | 95%+ | 100mg |
$147 | 2021-08-18 | |
| Chemenu | CM329720-500mg |
(2R,3R)-3-(tert-butyl)-4- (2,6-dimethoxyphenyl)-2- isopropyl-2,3- dihydrobenzo[d][1,3]oxaph osphole |
1477517-19-3 | 95%+ | 500mg |
$552 | 2021-08-18 | |
| Chemenu | CM329720-1g |
(2R,3R)-3-(tert-butyl)-4- (2,6-dimethoxyphenyl)-2- isopropyl-2,3- dihydrobenzo[d][1,3]oxaph osphole |
1477517-19-3 | 95%+ | 1g |
$920 | 2021-08-18 | |
| Chemenu | CM329720-5g |
(2R,3R)-3-(tert-butyl)-4- (2,6-dimethoxyphenyl)-2- isopropyl-2,3- dihydrobenzo[d][1,3]oxaph osphole |
1477517-19-3 | 95%+ | 5g |
$4140 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R65260-100mg |
(2R,3R)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-i-propyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (R,R)-iPr-BI-DIME |
1477517-19-3 | 97% | 100mg |
¥442.0 | 2024-07-19 | |
| ChemScence | CS-0034985-100mg |
(R,R)-iPr-BI-DIME |
1477517-19-3 | >98.0% | 100mg |
$108.0 | 2022-04-27 | |
| ChemScence | CS-0034985-250mg |
(R,R)-iPr-BI-DIME |
1477517-19-3 | >98.0% | 250mg |
$270.0 | 2022-04-27 |
(2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole Suppliers
(2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
Introduction to CAS No 1477517-19-3 and (2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
The compound with the CAS No 1477517-19-3 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, formally identified as (2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole, represents a novel class of heterocyclic phosphorus-containing derivatives. These types of molecules have been increasingly studied due to their unique structural features and potential biological activities.
One of the most compelling aspects of this compound is its molecular architecture, which integrates a benzoxaphosphole core with bulky substituents such as tert-butyl and dimethoxyphenyl groups. The benzoxaphosphole ring system is particularly intriguing because it combines the properties of both oxygen and phosphorus-containing heterocycles, offering a rich scaffold for further functionalization. This structural motif has been explored in various contexts, including catalysis and medicinal chemistry.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. The synthesis involves multi-step reactions that carefully control stereochemistry, ensuring the retention of the specific (2R,3R) configuration. This level of stereochemical control is crucial for compounds intended for biological evaluation, as the three-dimensional shape of a molecule can significantly influence its interactions with biological targets.
In terms of biological activity, preliminary studies on derivatives of benzoxaphosphole have shown promise in several therapeutic areas. For instance, some analogs have demonstrated inhibitory effects on certain enzymes and receptors that are implicated in inflammatory responses and cancer progression. The presence of the dimethoxyphenyl group in this compound may contribute to its potential ability to modulate these pathways by engaging with specific binding sites.
The tert-butyl substituent adds another layer of complexity to the molecule's behavior. Bulky groups like this can influence both the electronic properties of the ring system and its solubility in various solvents. This can be advantageous when designing molecules for specific applications, such as oral administration or intravenous injection. Additionally, the tert-butyl group can prevent unwanted side reactions by sterically hindering reactive sites on the molecule.
From a computational chemistry perspective, the interaction between this compound and potential biological targets can be modeled using advanced molecular dynamics simulations. These simulations help researchers predict how the molecule might bind to proteins or other biomolecules, providing insights into its mechanism of action. Such computational approaches are increasingly integral to drug discovery pipelines, allowing for rapid screening of large libraries of compounds.
The role of phosphorus-containing heterocycles in medicinal chemistry cannot be overstated. Phosphorus atoms are key components in many biologically active natural products and synthetic drugs. The benzoxaphosphole scaffold offers a unique opportunity to leverage these properties while introducing novel structural features that may enhance potency or selectivity. Researchers are particularly interested in how modifications to the phosphorus atom—such as changes in oxidation state or coordination geometry—can affect biological activity.
Current research trends indicate that compounds like (2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole may find applications beyond traditional pharmaceuticals. For example, their unique electronic properties make them candidates for use in materials science, particularly in organic electronics where they could serve as components in light-emitting diodes (LEDs) or photovoltaic cells. The combination of oxygen and phosphorus in these molecules can lead to interesting optical and electronic behaviors that are not seen in simpler organic compounds.
The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists. Each discipline contributes unique tools and expertise that are essential for understanding how these complex molecules function at both chemical and biological levels. As research continues to uncover new applications for benzoxaphosphole derivatives, it is likely that compounds like CAS No 1477517-19-3 will play an increasingly significant role in science and industry.
In conclusion,(2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole represents a fascinating example of how structural innovation can lead to new opportunities in pharmaceuticals and materials science. Its unique combination of functional groups and stereochemistry makes it a valuable tool for researchers exploring the potential of heterocyclic phosphorus-containing compounds. As our understanding of these molecules grows, so too will their impact on science and technology.
1477517-19-3 ((2R,3R)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)